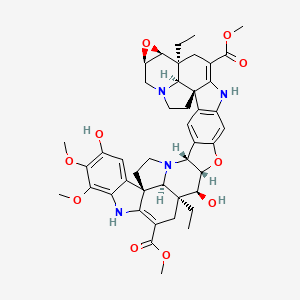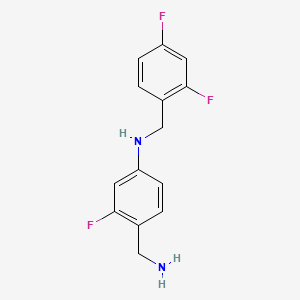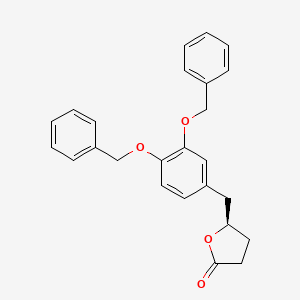![molecular formula C24H16Cl4N2 B13846066 N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes two 2,6-dichlorophenyl groups attached to a biphenyl core. It is often used in scientific research and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of 2,6-dichloroaniline with 4,4’-dibromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-chlorophenyl)thiourea: Similar in structure but contains a thiourea group instead of the biphenyl core.
N,N’-Bis(2,6-dichlorophenyl)urea: Contains a urea group and shares the 2,6-dichlorophenyl groups.
N,N’-Bis(4-chlorophenyl)benzidine: Similar biphenyl core but different substituents.
Uniqueness
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific combination of 2,6-dichlorophenyl groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C24H16Cl4N2 |
|---|---|
Poids moléculaire |
474.2 g/mol |
Nom IUPAC |
2,6-dichloro-N-[4-[4-(2,6-dichloroanilino)phenyl]phenyl]aniline |
InChI |
InChI=1S/C24H16Cl4N2/c25-19-3-1-4-20(26)23(19)29-17-11-7-15(8-12-17)16-9-13-18(14-10-16)30-24-21(27)5-2-6-22(24)28/h1-14,29-30H |
Clé InChI |
GXUVLECBMJPXRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=C(C=CC=C4Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)




![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)

![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)



![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)


